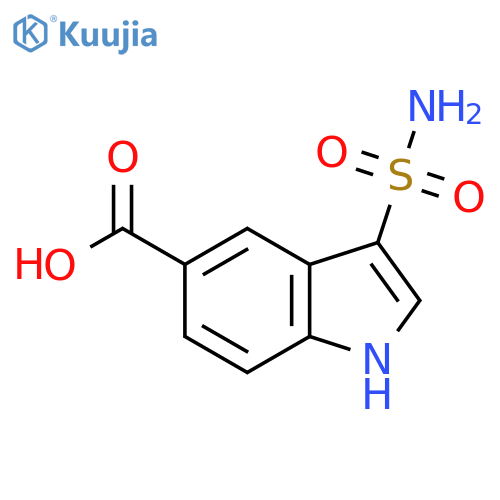Cas no 2168703-56-6 (3-sulfamoyl-1H-indole-5-carboxylic acid)

2168703-56-6 structure
商品名:3-sulfamoyl-1H-indole-5-carboxylic acid
3-sulfamoyl-1H-indole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-sulfamoyl-1H-indole-5-carboxylic acid
- EN300-1275581
- 2168703-56-6
-
- インチ: 1S/C9H8N2O4S/c10-16(14,15)8-4-11-7-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13)(H2,10,14,15)
- InChIKey: KOSFAIMNELDKSK-UHFFFAOYSA-N
- ほほえんだ: S(C1=CNC2C=CC(C(=O)O)=CC1=2)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 240.02047791g/mol
- どういたいしつりょう: 240.02047791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
3-sulfamoyl-1H-indole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1275581-100mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 100mg |
$930.0 | 2023-10-01 | ||
| Enamine | EN300-1275581-250mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 250mg |
$972.0 | 2023-10-01 | ||
| Enamine | EN300-1275581-10000mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 10000mg |
$4545.0 | 2023-10-01 | ||
| Enamine | EN300-1275581-2500mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 2500mg |
$2071.0 | 2023-10-01 | ||
| Enamine | EN300-1275581-1000mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 1000mg |
$1057.0 | 2023-10-01 | ||
| Enamine | EN300-1275581-5000mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 5000mg |
$3065.0 | 2023-10-01 | ||
| Enamine | EN300-1275581-500mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 500mg |
$1014.0 | 2023-10-01 | ||
| Enamine | EN300-1275581-1.0g |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1275581-50mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 50mg |
$888.0 | 2023-10-01 |
3-sulfamoyl-1H-indole-5-carboxylic acid 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
2168703-56-6 (3-sulfamoyl-1H-indole-5-carboxylic acid) 関連製品
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
